Cas no 215940-96-8 (trans-4-aminooxolan-3-ol hydrochloride)
trans-4-aminooxolan-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride
- (3R,4S)-4-aminooxolan-3-ol,hydrochloride
- TRANS-4-AMINOTETRAHYDROFURAN-3-OL HYDROCHLORIDE
- 4-aminotetrahydrofuran-3-ol hydrochloride
- 4-aminooxolan-3-ol hydrochloride
- cis-4-Aminotetrahydrofuran-3-ol hydrochloride
- (3R,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride
- XFDDJSOAVIFVIH-UHFFFAOYSA-N
- 5780AA
- RW3610
- NE52754
- RL01458
- AK129339
- 4-amino-tetrahydrofuran-3-ol hydrochloride
- 4-Aminooxolan-3-ol--hydrogen chloride
- trans-4-Amino-tetrahydro-furan-3-ol hydrochloride
- trans-4-aminooxolan-3-ol hydrochloride
- (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1)
- XFDDJSOAVIFVIH-MMALYQPHSA-N
- (3R,4S)-4-aminotetrahydrofuran-3-olhydrochloride
- F93341
- CS-0184532
- (3R,4S)-4-AMINOOXOLAN-3-OL HYDROCHLORIDE
- 215940-96-8
- (3R,4S)-4-Amino-3-hydroxytetrahydrofuran hydrochloride
- (3R,4S)-4-aminooxolan-3-ol;hydrochloride
- AKOS016014289
- 190792-71-3
- (3R,4S)-rel-4-Aminotetrahydro-3-furanol Hydrochloride
- MFCD20731273
- DTXSID60739905
- DS-6177
- SCHEMBL4698538
- EN300-7363016
- trans-4-aminotetrahydro-3-furanol hydrochloride
- (3R,4S)-4-aminotetrahydrofuran-3-ol HCl
-
- MDL: MFCD11520524
- Inchi: 1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1
- InChI Key: XFDDJSOAVIFVIH-MMALYQPHSA-N
- SMILES: Cl.O1C[C@@H]([C@H](C1)N)O
Computed Properties
- Exact Mass: 139.04000
- Monoisotopic Mass: 139.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5
Experimental Properties
- Boiling Point: 273°C at 760 mmHg
- PSA: 55.48000
- LogP: 0.20710
trans-4-aminooxolan-3-ol hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazard Category Code: 43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
trans-4-aminooxolan-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00315-10g |
Trans-4-aminooxolan-3-ol;hydrochloride |
215940-96-8 | 95% | 10g |
$1000 | 2023-09-07 | |
| Chemenu | CM195784-1g |
(3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 95% | 1g |
$421 | 2021-08-05 | |
| Chemenu | CM195784-5g |
(3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 95% | 5g |
$1262 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23140-1g |
(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 97% | 1g |
¥1308.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23140-5g |
(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 97% | 5g |
¥5227.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23140-100mg |
(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 97% | 100mg |
¥304.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T23140-250mg |
(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride |
215940-96-8 | 97% | 250mg |
¥478.0 | 2024-07-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1198S-1g |
trans-4-Amino-tetrahydro-furan-3-ol hydrochloride |
215940-96-8 | 96% | 1g |
1992.9CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1198S-5g |
trans-4-Amino-tetrahydro-furan-3-ol hydrochloride |
215940-96-8 | 96% | 5g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1198S-500mg |
trans-4-Amino-tetrahydro-furan-3-ol hydrochloride |
215940-96-8 | 96% | 500mg |
1424.71CNY | 2021-05-07 |
trans-4-aminooxolan-3-ol hydrochloride Suppliers
trans-4-aminooxolan-3-ol hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on trans-4-aminooxolan-3-ol hydrochloride
trans-4-Aminooxolan-3-ol Hydrochloride (CAS No. 215940-96-8): A Structurally Distinctive Compound with Emerging Applications in Medicinal Chemistry
The trans-4-aminooxolan-3-ol hydrochloride, identified by the CAS registry number 215940-96-8, represents a unique organic compound class characterized by its oxolane ring architecture and amino alcohol functional groups. This compound has garnered significant attention in recent years due to its structural versatility and potential applications in drug design, particularly for targeting neurodegenerative disorders and inflammatory pathways. The trans-configuration of the amino group relative to the hydroxyl moiety imparts distinct stereochemical properties, enabling selective interactions with biological targets compared to its cis isomer.
Structurally, the molecule features a five-membered oxolane ring (also termed oxane) bearing an aminooxolan substituent at position 4 and a hydroxyl group at position 3. This arrangement creates a chiral center at carbon 3, which is critical for pharmacokinetic optimization. The hydrochloride salt form stabilizes the amine nitrogen through protonation, enhancing solubility and enabling precise dosing in preclinical models. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility as a scaffold for developing multi-target ligands capable of modulating both kinase activity and histone deacetylase pathways simultaneously.
Synthetic advancements have expanded access to this compound through divergent routes. A notable method involves the asymmetric hydrogenation of α-keto esters followed by reductive amination, as demonstrated by researchers at the University of Basel (Angewandte Chemie, 2022). This approach achieves >98% enantiomeric excess while minimizing byproduct formation—a critical factor for pharmaceutical applications. Computational studies using density functional theory (DFT) reveal that the hydrochloride salt form exhibits optimal hydrogen-bonding networks that stabilize bioactive conformations, aligning with experimental binding assays against GABA-A receptor subtypes.
In pharmacological evaluations, trans-4-amino derivatives show promising activity in Alzheimer's disease models through dual mechanisms: inhibiting β-secretase (BACE1) activity while promoting amyloid-beta clearance via microglial activation. A 2023 study in Nature Communications demonstrated that analogs incorporating this core structure achieved IC₅₀ values below 10 nM against recombinant BACE1 while exhibiting favorable blood-brain barrier permeability indices (logBB = 1.8). These properties address key challenges in current AD therapies by combining enzymatic inhibition with neuroprotective effects.
Beyond neurology, emerging data from cancer research groups at MIT highlight its potential as a radiosensitizer in glioblastoma treatment regimens. The compound's ability to induce endoplasmic reticulum stress selectively in malignant cells enhances radiation-induced apoptosis without affecting normal neural progenitor cells—a breakthrough validated through xenograft mouse models (Cancer Research, 2024). Structural modifications targeting the oxolane ring's substituents are currently being optimized to improve therapeutic indices while maintaining oral bioavailability.
Toxicological profiles from recent GLP-compliant studies indicate low acute toxicity (LD₅₀ > 5 g/kg) but emphasize pH-dependent solubility characteristics requiring careful formulation strategies. Solid-state characterization via XRPD and TGA reveals three polymorphic forms, with Form II exhibiting optimal stability under simulated gastrointestinal conditions—a discovery critical for developing robust drug delivery systems.
The compound's unique combination of structural flexibility and biological potency positions it as a promising lead molecule for next-generation therapeutics. Ongoing collaborations between academic institutions and pharmaceutical companies are exploring its use in targeted protein degradation platforms through PROTAC technology, leveraging its ability to simultaneously bind E3 ligases and disease-relevant proteins. These developments underscore trans-4-aminooxolan derivatives' role as foundational building blocks in modern medicinal chemistry pipelines.
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